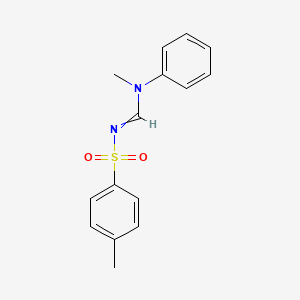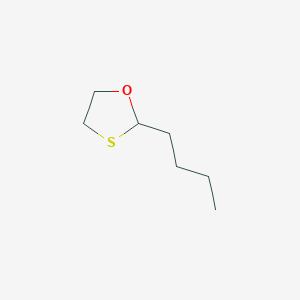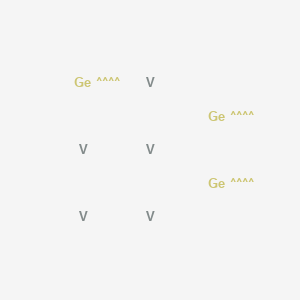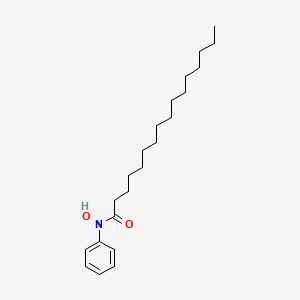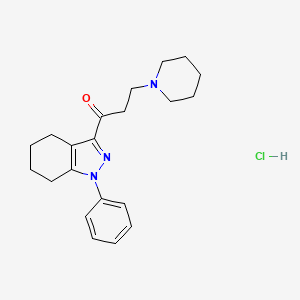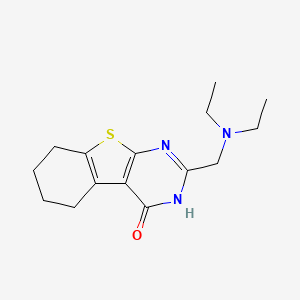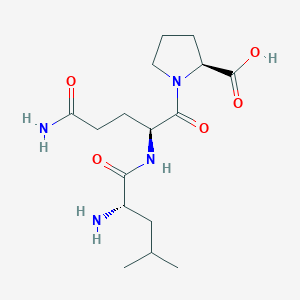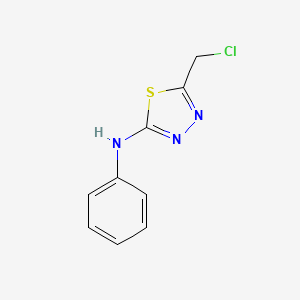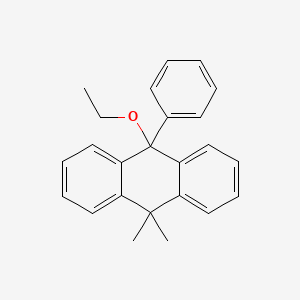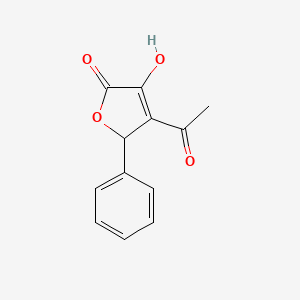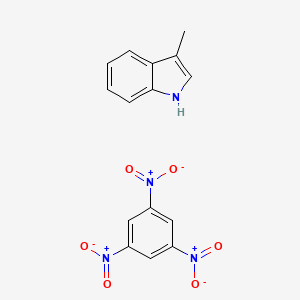
3-methyl-1H-indole;1,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1H-indole: and 1,3,5-trinitrobenzene are two distinct chemical compounds with unique properties and applications. 1,3,5-trinitrobenzene is a nitro compound characterized by three nitro groups attached to a benzene ring . Both compounds have significant roles in various scientific and industrial applications.
Métodos De Preparación
3-methyl-1H-indole: can be synthesized through several methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Other methods include the Bartoli indole synthesis, Hemetsberger indole synthesis, and the reduction of oxindoles to indoles .
1,3,5-trinitrobenzene: is typically prepared by the nitration of benzene derivatives. The process involves the direct substitution of 1,3-dinitrobenzene with nitric acid in fuming sulfuric acid . This method requires long heating to achieve the desired product.
Análisis De Reacciones Químicas
3-methyl-1H-indole: undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation: Oxidation of 3-methyl-1H-indole can lead to the formation of indole-3-carboxylic acid.
Reduction: Reduction reactions can convert nitro derivatives of indole to amino derivatives.
1,3,5-trinitrobenzene: primarily undergoes:
Aplicaciones Científicas De Investigación
3-methyl-1H-indole: has numerous applications in scientific research:
1,3,5-trinitrobenzene: is used in:
Mecanismo De Acción
3-methyl-1H-indole: exerts its effects through various mechanisms:
Microbial metabolism: It is produced by the metabolism of tryptophan by gut bacteria and influences intestinal homeostasis.
Receptor activation: It can activate nuclear receptors and regulate intestinal hormones.
1,3,5-trinitrobenzene: acts primarily through:
Comparación Con Compuestos Similares
3-methyl-1H-indole: is similar to other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1,3,5-trinitrobenzene: is comparable to other nitro compounds like:
2,4,6-trinitrotoluene (TNT): Widely used as an explosive.
1,3-dinitrobenzene: Used in the synthesis of dyes and explosives.
Propiedades
Número CAS |
14480-19-4 |
|---|---|
Fórmula molecular |
C15H12N4O6 |
Peso molecular |
344.28 g/mol |
Nombre IUPAC |
3-methyl-1H-indole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H9N.C6H3N3O6/c1-7-6-10-9-5-3-2-4-8(7)9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6,10H,1H3;1-3H |
Clave InChI |
FGKJLPCPQCOVDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=CC=CC=C12.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


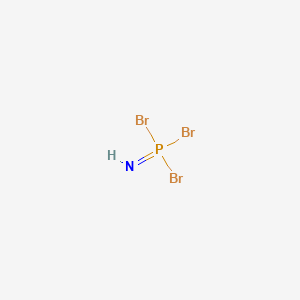
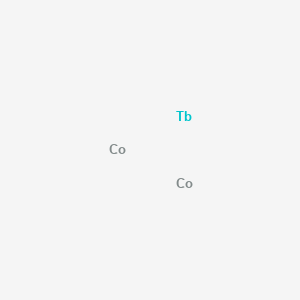
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)

